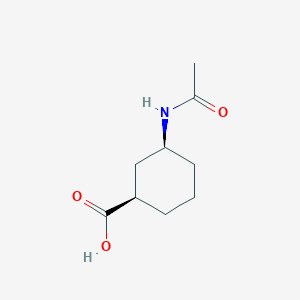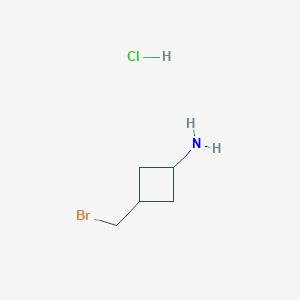
3-(bromomethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bromomethyl)cyclobutan-1-aminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C5H11BrClN and a molecular weight of 200.5045 . This compound is used in various scientific research applications, including drug discovery, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)cyclobutan-1-aminehydrochloride typically involves the bromination of cyclobutan-1-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(bromomethyl)cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutan-1-amines, while oxidation and reduction reactions can modify the amine group .
Aplicaciones Científicas De Investigación
3-(bromomethyl)cyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)cyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its bromomethyl and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(chloromethyl)cyclobutan-1-aminehydrochloride
- 3-(iodomethyl)cyclobutan-1-aminehydrochloride
- 3-(methyl)cyclobutan-1-aminehydrochloride
Uniqueness
3-(bromomethyl)cyclobutan-1-aminehydrochloride is unique due to its bromomethyl group, which imparts specific reactivity and properties that differ from its chloro, iodo, and methyl analogs. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C5H11BrClN |
|---|---|
Peso molecular |
200.50 g/mol |
Nombre IUPAC |
3-(bromomethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Clave InChI |
HLIOAZYMLCTVTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)
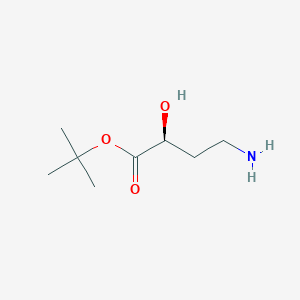
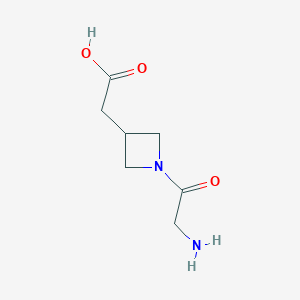
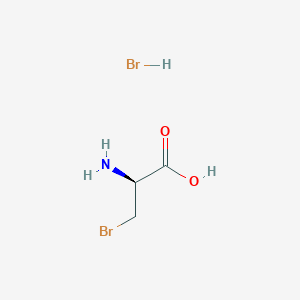

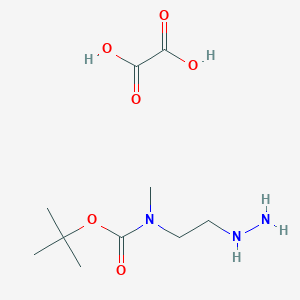
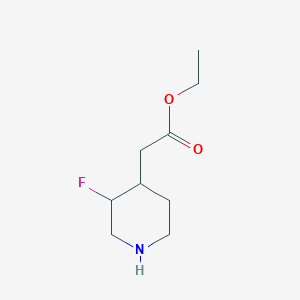
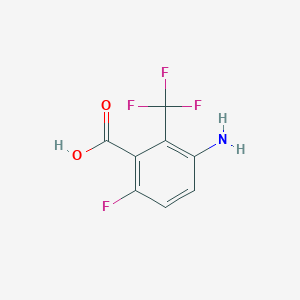
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
